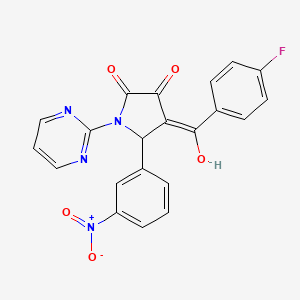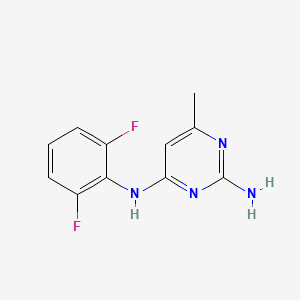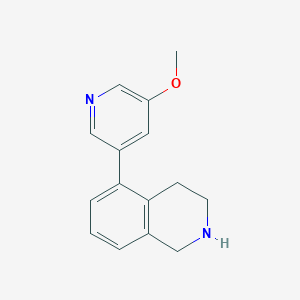![molecular formula C17H23ClN2O4S B5429056 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5429056.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonyl piperidine derivatives involves multi-step processes that include the coupling of chloro- and methoxy-benzene derivatives with piperidine, followed by substitutions and reactions with electrophiles in the presence of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). These methods yield a variety of O-substituted sulfonamides with the piperidine nucleus, indicating a versatile synthetic pathway for obtaining structurally related compounds (Khalid et al., 2013).
Molecular Structure Analysis
Characterization and structural determination of similar sulfonamide derivatives are achieved through spectroscopic techniques and X-ray crystallography. These compounds often crystallize in specific crystal systems, with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom in these molecules is typically distorted tetrahedral, emphasizing the importance of molecular structure in understanding the compound's chemical behavior (Naveen et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including anodic methoxylation, which varies based on the substituents attached to the nitrogen and sulfur atoms. These reactions are influenced by factors such as the choice of anode, electrolyte, and the applied current density, highlighting the compound's reactive nature and its potential for further functionalization (Golub & Becker, 2015).
Mécanisme D'action
Target of Action
It’s known that sulfonyl compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Sulfonyl compounds are known to interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and ionic interactions . The presence of the piperidine and methoxyphenyl groups may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect .
Biochemical Pathways
Sulfonyl compounds are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction pathways .
Pharmacokinetics
The presence of the sulfonyl, piperidine, and methoxyphenyl groups may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Based on the known effects of similar sulfonyl compounds, it may influence cellular function by modulating the activity of its target enzymes or receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Orientations Futures
Propriétés
IUPAC Name |
[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-15-7-6-14(18)11-16(15)25(22,23)20-10-4-5-13(12-20)17(21)19-8-2-3-9-19/h6-7,11,13H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOTBRMZZOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5428979.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5428985.png)

![[5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5428999.png)
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429000.png)
![4-methoxy-3-methyl-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B5429011.png)
![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5429019.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenyl]-2-furamide hydrochloride](/img/structure/B5429034.png)


![3-(1-naphthyl)-5-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5429047.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5429054.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5429057.png)